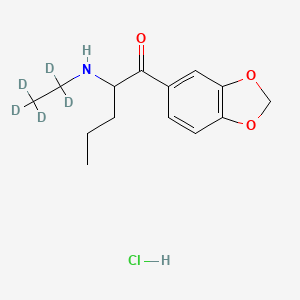

1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone, monohydrochloride

Description

This compound is a deuterated analog of the synthetic cathinone N-ethylpentylone (ephylone), where the ethylamino side chain is substituted with a deuterated ethyl-d5 group. The incorporation of five deuterium atoms (d5) in the ethyl moiety enhances its utility in pharmacokinetic and metabolic studies, as deuterium substitution can slow metabolic degradation (a phenomenon known as the deuterium isotope effect) . Its molecular formula is C₁₆H₂₃D₅NO₃·HCl, with a molecular weight of 318.8 g/mol (based on analog data from ). It is typically supplied as a crystalline solid with ≥98% purity and stability exceeding five years under -20°C storage .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H/i2D3,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-CIIWIYAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346152 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320475-83-8 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-[(D5)ethylamino]pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl Pentylone-d5 (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the precursor, 1-(1,3-benzodioxol-5-yl)-2-nitropropene.

Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Alkylation: The resulting amine is then alkylated with ethyl-d5 bromide to introduce the deuterium atoms.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of N-ethyl Pentylone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl Pentylone-d5 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Nucleophilic substitution reactions can replace the ethyl-d5 group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or arylated derivatives .

Scientific Research Applications

N-ethyl Pentylone-d5 (hydrochloride) has several scientific research applications:

Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify N-ethyl Pentylone in biological samples.

Forensic Toxicology: It aids in the identification and quantification of synthetic cathinones in forensic investigations.

Pharmacological Studies: Researchers use it to study the pharmacokinetics and metabolism of synthetic cathinones.

Environmental Analysis: It helps in monitoring the presence of synthetic cathinones in environmental samples

Mechanism of Action

N-ethyl Pentylone-d5 (hydrochloride) exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the synthetic cathinone class, characterized by a β-keto amphetamine scaffold. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Pharmacological Differences

Substituent Effects on Metabolism: The ethyl-d5 group in the target compound delays hepatic oxidation compared to non-deuterated analogs like ephylone, making it valuable for tracking metabolic pathways via LC-MS .

Regulatory Status: Non-deuterated analogs (e.g., MDPV, ephylone) are Schedule II substances due to their psychoactivity, while deuterated versions may evade specific controls but fall under analog laws in some jurisdictions .

Synthetic Accessibility: The parent ketone scaffold (1-(1,3-benzodioxol-5-yl)-1-pentanone) is synthesized via bromination of precursor ketones (yield: 86–89%) . Deuterated amines are introduced via reductive amination with deuterated ethylamine .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone, monohydrochloride, also known as Ephylone-d5, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered attention in pharmacological research due to its potential psychoactive effects and its structural similarity to other stimulants.

- Molecular Formula : C14H14D5NO3 • HCl

- Molecular Weight : 290.8 g/mol

- CAS Number : 2320475-83-8

- Purity : ≥98% .

Biological Activity Overview

The biological activity of Ephylone-d5 primarily revolves around its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, contributing to stimulant effects.

Ephylone-d5 is believed to act as a reuptake inhibitor for dopamine and norepinephrine. By inhibiting the transporters responsible for the reuptake of these neurotransmitters, Ephylone-d5 can enhance dopaminergic and noradrenergic signaling. This mechanism is similar to that of other known stimulants such as amphetamines.

Pharmacological Studies

Recent studies have investigated the pharmacological profile of Ephylone-d5:

-

In Vitro Studies :

- Research has shown that Ephylone-d5 exhibits significant binding affinity for DAT and NET. In vitro assays demonstrated that it could effectively inhibit the reuptake of dopamine and norepinephrine in neuronal cultures.

- A dose-dependent increase in extracellular dopamine levels was observed when neurons were exposed to Ephylone-d5, indicating its stimulant potential.

-

In Vivo Studies :

- Animal models have been used to assess the behavioral effects of Ephylone-d5. Studies indicated increased locomotor activity and stereotypic behaviors consistent with stimulant use.

- The drug's effects on reward pathways were also evaluated using conditioned place preference tests, which showed a preference for environments associated with Ephylone-d5 administration.

Case Studies and Reports

Several case reports have emerged documenting the recreational use of Ephylone-d5:

- Case Report 1 : A user reported heightened euphoria and increased energy levels after consuming Ephylone-d5. The individual experienced prolonged wakefulness and reduced appetite.

- Case Report 2 : Another report highlighted adverse effects including anxiety and paranoia following high doses of Ephylone-d5, illustrating potential risks associated with its use.

Comparative Analysis with Similar Compounds

To better understand the biological activity of Ephylone-d5, it is useful to compare it with structurally related compounds such as methylone and ethylone.

| Compound | DAT Inhibition | NET Inhibition | Psychoactive Effects |

|---|---|---|---|

| Ephylone-d5 | High | Moderate | Stimulant |

| Methylone | Moderate | High | Euphoria |

| Ethylone | High | Low | Mild stimulant |

Q & A

Basic: What analytical techniques are recommended for quantifying 1-(1,3-Benzodioxol-5-yl)-2-(ethyl-d5-amino)-1-pentanone monohydrochloride in biological matrices?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) coupled with solid-phase extraction (SPE) is the gold standard for quantification in complex matrices like plasma or wastewater. Key steps include:

- Sample Preparation: Use Oasis HLB SPE cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. After loading 100 mL of filtered sample (GF/F, 0.7 μm), elute with methanol containing 2% NH₄OH .

- Deuterated Internal Standards: Leverage the ethyl-d5 moiety as a stable isotope-labeled internal standard to correct for matrix effects and ionization efficiency in LC-MS. This approach minimizes variability, as seen in studies using triclosan-d3 and atrazine-d5 .

- LC Parameters: C18 reverse-phase columns with gradient elution (methanol/water + 0.1% formic acid) optimize separation. Monitor using MRM (multiple reaction monitoring) for enhanced specificity .

Advanced: How does deuteration at the ethylamino position (ethyl-d5) influence metabolic stability compared to non-deuterated analogs?

Methodological Answer:

Deuteration can alter metabolic pathways via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated N-dealkylation. To assess this:

- In Vitro Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion and metabolite formation (e.g., 1-(1,3-benzodioxol-5-yl)-1-pentanone) using LC-MS. Compare half-life (t₁/₂) between deuterated and non-deuterated forms .

- Isotope Effects: Calculate KIE as (k_H/k_D), where k_H and k_D are reaction rates for non-deuterated and deuterated analogs. Values >1 indicate significant isotope effects, suggesting enhanced metabolic stability .

- Structural Analog Data: Pentylone (methylamino analog) shows rapid hepatic clearance; deuteration may mimic strategies used for deuterated amphetamines (e.g., deutetrabenazine) to prolong activity .

Basic: What synthetic routes are reported for preparing 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone derivatives?

Methodological Answer:

A common route involves:

- Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with nitroethane to form β-nitroalkene intermediates.

- Step 2: Hydrogenation (H₂/Pd-C) to reduce the nitro group to an ethylamino moiety.

- Step 3: Ketone formation via Claisen-Schmidt condensation with pentanoyl chloride. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .

- Deuteration: For ethyl-d5 derivatives, substitute ethylamine with deuterated ethylamine (C₂D₅NH₂) in the hydrogenation step, followed by purification via recrystallization .

Advanced: What crystallographic data are available for structurally related 1,3-benzodioxol-5-yl ketones, and how can this inform structural optimization?

Methodological Answer:

Single-crystal X-ray diffraction studies reveal:

- Bond Angles/Torsion: For 1-(1,3-benzodioxol-5-yl)pentan-1-one (non-deuterated analog), the benzodioxole ring exhibits a dihedral angle of 8.2° with the ketone plane, influencing π-π stacking and receptor binding .

- Packing Interactions: C-H···O hydrogen bonds between the ketone oxygen and adjacent methyl groups stabilize the crystal lattice. Substitutions at the ethylamino position (e.g., deuterium) may alter intermolecular distances, affecting solubility .

- Comparative Analysis: Overlay deuterated and non-deuterated structures using software like Mercury (CCDC) to assess conformational changes and plan derivatives with improved bioavailability .

Basic: How can researchers resolve contradictions in reported CAS registry numbers for hydrochloride salts of benzodioxol derivatives?

Methodological Answer:

- Cross-Reference Databases: Use SciFinder or Reaxys to verify CAS numbers against IUPAC names. For example:

- Free Base: CAS 952016-47-6 (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-pentanone).

- Hydrochloride Salt: CAS 17763-02-9, often misassigned due to inconsistent salt notation in older literature .

- Analytical Confirmation: Perform elemental analysis (C, H, N, Cl) and compare with theoretical values. For the monohydrochloride, expected chlorine content is ~13.1% (calc. for C₁₃H₁₆D₅NO₃·HCl) .

Advanced: What in vitro models are suitable for assessing receptor binding affinity, given structural similarities to psychoactive substances?

Methodological Answer:

- Target Receptors: Screen against monoamine transporters (SERT, DAT, NET) via radioligand displacement assays. Use [³H]citalopram (SERT) and [³H]WIN35428 (DAT) in HEK293 cells expressing human transporters .

- Functional Assays: Measure neurotransmitter uptake inhibition (IC₅₀) using synaptosomal preparations. Compare potency to pentylone (IC₅₀ ~50 nM for DAT) to contextualize structure-activity relationships .

- Metabotropic Receptors: Test affinity for 5-HT₂A and TAAR1 receptors via calcium flux assays (FLIPR). Structural analogs like N-ethylpentylone show high 5-HT₂A activity, suggesting similar profiling for the deuterated compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.